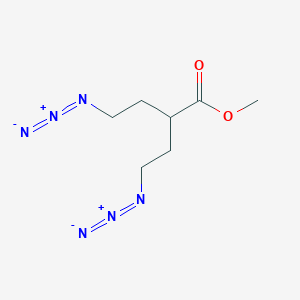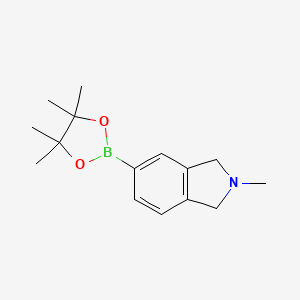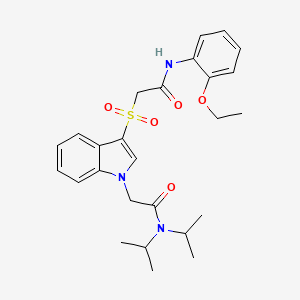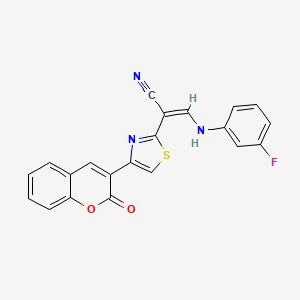![molecular formula C21H21N5O4S2 B2493668 N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-45-7](/img/structure/B2493668.png)
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of chemicals that have garnered attention for their intricate structures and potential chemical and biological functionalities. The focus on such compounds involves their synthesis, structural elucidation, and the exploration of their chemical and physical properties to understand their applications better.
Synthesis Analysis
The synthesis of related derivatives involves multiple steps, including condensation reactions, catalysis by carbodiimide, and the use of specific reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole to obtain novel structures. These methods demonstrate the complexity and diversity of synthetic approaches used to create these compounds (Yu et al., 2014).
Molecular Structure Analysis
The molecular structures of these compounds have been established through various spectroscopic techniques, including MS, IR, and NMR spectral data. Crystallographic analysis and single-crystal X-ray diffraction have also been employed to confirm the intermediate compounds, providing insights into the molecular geometry and atomic configurations (Sunder & Maleraju, 2013).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds are influenced by their structural features. For instance, the presence of thiazole, triazole, and thiadiazole fragments within the molecule has implications for their chemical reactions. These structural components contribute to the compounds' potential biological activities, including cytotoxicity and anticancer properties (Kovalenko et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are critical for understanding the compound's behavior in various environments and potential applications. Studies involving crystallography report on the compound's solid-state characteristics, providing a basis for predicting its stability and reactivity (Zhang, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and interactions with biological molecules, are fundamental for exploring the compound's applications. The analysis of these properties is facilitated by spectroscopic methods and chemical reactivity tests, which shed light on the compound's potential as a precursor for more complex molecules or as a candidate for biological activity studies (Nikalje et al., 2015).
Scientific Research Applications
Anticancer Activity
Research on derivatives of the discussed compound has shown promising anticancer properties. For instance, derivatives synthesized for targeting specific cancer cell lines demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential in cancer therapy. Another study on 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides revealed high selectivity and potency against melanoma and breast cancer cell lines, highlighting the importance of structural modifications in enhancing anticancer efficacy (Evren et al., 2019), (Ostapiuk et al., 2015).
Antimicrobial Activity
Several studies have synthesized derivatives with potential antimicrobial activity against a range of bacteria and fungi. Compounds demonstrated in vitro antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species, suggesting their utility in combating infectious diseases (Baviskar et al., 2013), (Çavușoğlu et al., 2018).
Anti-inflammatory Activity
Research into the synthesis of derivatives containing 3,4-dimethoxyphenyl groups has shown significant anti-inflammatory activity. These findings indicate the potential for developing new therapeutic agents aimed at treating inflammation-related conditions (Labanauskas et al., 2001).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c1-25-18(11-26-14-6-4-5-7-17(14)32-21(26)28)23-24-20(25)31-12-19(27)22-13-8-9-15(29-2)16(10-13)30-3/h4-10H,11-12H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJSTPXRQMDHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)
![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)

![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)

